molecular formula C9H11ClO3S B1528788 2-(benzyloxy)ethane-1-sulfonyl chloride CAS No. 881407-20-1

2-(benzyloxy)ethane-1-sulfonyl chloride

Cat. No.: B1528788
CAS No.: 881407-20-1
M. Wt: 234.7 g/mol
InChI Key: FVSVJFRJXMWFJM-UHFFFAOYSA-N
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Description

2-(benzyloxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to an ethane-1-sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.

Scientific Research Applications

2-(benzyloxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Synthetic Organic Chemistry: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides and sulfonates.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Biochemistry: Utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Material Science: Applied in the preparation of functionalized polymers and materials with specific properties.

Safety and Hazards

2-(Benzyloxy)ethanesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage (H314), and it is toxic if inhaled (H335) .

Mechanism of Action

Target of Action

The primary target of 2-(Benzyloxy)ethanesulfonyl chloride is the nucleophilic groups in various biological molecules . These include alcohols, amines, and thiols, which can react with the sulfonyl chloride group in the compound.

Mode of Action

2-(Benzyloxy)ethanesulfonyl chloride interacts with its targets through a process known as nucleophilic substitution . The compound’s sulfonyl chloride group is highly reactive and susceptible to attack by nucleophiles. This leads to the substitution of the chloride group by the nucleophile, forming a new bond .

Biochemical Pathways

The exact biochemical pathways affected by 2-(Benzyloxy)ethanesulfonyl chloride depend on the specific nucleophile involved in the reaction. For instance, when the nucleophile is an alcohol, the compound transforms the alcohol into its corresponding benzyloxy-protected sulfonate ester. When the nucleophile is an amine, the compound introduces a sulfonamide group. And when the nucleophile is a thiol, the compound generates a sulfonyl thioether.

Pharmacokinetics

Given its reactivity, it’s likely that the compound is rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of 2-(Benzyloxy)ethanesulfonyl chloride’s action depend on the specific nucleophile involved in the reaction. The compound can modify the chemical structure of various biological molecules, potentially altering their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)ethanesulfonyl chloride. For instance, the compound’s reactivity might be affected by factors such as pH, temperature, and the presence of other reactive species . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(benzyloxy)ethane-1-sulfonyl chloride can be synthesized through the reaction of 2-(benzyloxy)ethanol with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

C9H12O2+SOCl2C9H11ClO3S+HCl+SO2\text{C}_9\text{H}_{12}\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_{11}\text{ClO}_3\text{S} + \text{HCl} + \text{SO}_2 C9​H12​O2​+SOCl2​→C9​H11​ClO3​S+HCl+SO2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and precise control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative cleavage of the benzyloxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidative cleavage.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonyl hydrides: Formed from reduction reactions.

    Carboxylic acids: Formed from oxidative cleavage of the benzyloxy group.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    2-(benzyloxy)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

    2-(benzyloxy)ethane-1-sulfonate esters: Formed by the reaction of 2-(benzyloxy)ethane-1-sulfonyl chloride with alcohols.

Uniqueness

This compound is unique due to its high reactivity as a sulfonylating agent, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, reduction, and oxidation, further enhances its versatility in various applications.

Properties

IUPAC Name

2-phenylmethoxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSVJFRJXMWFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881407-20-1
Record name 2-(benzyloxy)ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 2-(benzyloxy)ethanesulfonic acid (4.0 g) was added thionyl chloride (13.5 ml) dropwise at ambient temperature for 15 minutes and the mixture was stirred at the same temperature for 10 minutes. To the mixture was added dropwise N,N-dimethylformamide (0.072 ml) at ambient temperature. The mixture was stirred at the same temperature for 20 minutes and refluxed for 1 hour. After cooling down to room temperature, the mixture was evaporated under reduced pressure to give 2-(benzyloxy)ethanesulfonyl chloride (4.1 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
0.072 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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